2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives, including compounds similar to 2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole, often involves reactions starting with benzoxazole-2-carboxylic acid. This acid reacts with thionyl chloride in the presence of ethanol solvent at room temperature to yield benzoxazole-2-carbonyl chloride. Further reaction with hydrazine hydrate in ethanol under reflux conditions leads to benzoxazole-2-carboxylic acid hydrazide, which upon treatment with appropriate aromatic carboxylic acids in the presence of polyphosphoric acid under reflux affords the title compounds (Gadegoni, Manda, & Rangu, 2013).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is typically characterized using various spectroscopic techniques. In one study, the crystal structure of a related compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, was determined, highlighting the planarity of benzoxazole and thiazole rings and the perpendicular orientation of the phenyl ring to these planes. The structure was stabilized by a network of intermolecular hydrogen bonds and interactions forming parallel layers (Mabied, Shalaby, Zayed, El-Kholy, & Farag, 2014).
Chemical Reactions and Properties
Benzoxazole derivatives can undergo various chemical reactions. For example, treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines in acidic conditions yields substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles. The structure of these compounds can be confirmed through X-ray analysis, demonstrating the diverse reactivity of benzoxazole derivatives (Kalcheva, Tosheva, & Hadjieva, 1993).
Physical Properties Analysis
The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the specific functional groups present on the benzoxazole core and the overall molecular structure.
Chemical Properties Analysis
Benzoxazole derivatives exhibit a range of chemical properties, including fluorescence, antimicrobial activity, and the ability to form complex structures through intermolecular interactions. For instance, certain 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives are known to be fluorescent, absorb in the range of 296 to 332 nm, and emit in the ranges of 368 to 404 nm, demonstrating their potential for applications in materials science and bioimaging (Phatangare et al., 2013).
Mechanism of Action
Future Directions
Oxazole derivatives are a part of a large number of medicinal compounds . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study of oxazole derivatives will continue to be an important area of research in the future.
properties
IUPAC Name |
2-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-2-6-12(7-3-1)16-18-10-13(20-16)11-22-17-19-14-8-4-5-9-15(14)21-17/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVMXLVKJENRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Phenyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-benzoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.